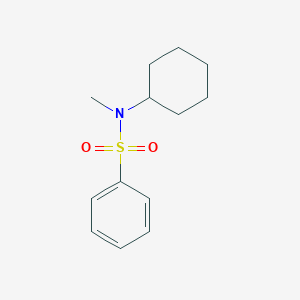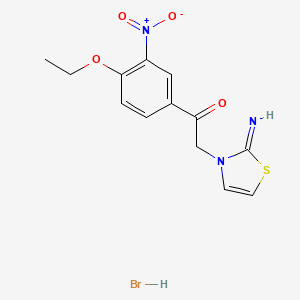![molecular formula C18H14FN3O2 B5541873 N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)
N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, often involves complex chemical reactions that allow for the formation of the desired compound. For example, fluorophenyl pyridazinyl ketones have been identified as valuable precursors for the synthesis of pyridazinyl-substituted benzo-annelated heterocycles, demonstrating the versatility of these compounds in chemical synthesis (Heinisch, Haider, & Moshuber, 1994).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with fluorophenyl groups, has been extensively studied using various analytical techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. These studies reveal the intricate details of the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior and reactivity of these compounds. For instance, the synthesis, characterization, and X-ray crystal structure analysis of similar benzamide derivatives provide insights into the molecular arrangements and interactions within the crystal lattice (Deng et al., 2013).
Chemical Reactions and Properties
Benzamide derivatives are known for their diverse chemical reactions and properties, which can be significantly influenced by the presence of fluorophenyl groups. The synthesis and reactivity of these compounds can lead to various chemical transformations, enabling the formation of novel compounds with potential biological and pharmaceutical applications. For example, the synthesis and characterization of N-(3-(8-Bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives highlight the chemical versatility of these compounds (Achugatla, Ghashang, & Guhanathan, 2017).
Physical Properties Analysis
The physical properties of N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its application in various scientific and industrial fields. Studies on similar compounds provide valuable information on how structural variations can impact physical properties (Chopra & Row, 2008).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and functional group transformations, are critical for their application in chemical synthesis and drug development. The presence of fluorophenyl and pyridazinyl groups can impart unique chemical properties, making these compounds interesting subjects for further research. For example, the study of blue fluorescence from BF2 complexes of N,O-Benzamide ligands demonstrates the potential of these compounds for applications in biological imaging and organic materials (Yamaji et al., 2017).
Wissenschaftliche Forschungsanwendungen
Radiolabeled Compounds for Alzheimer's Disease Imaging
Compounds structurally similar to N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide have been developed and used as radiolabeled probes for imaging applications. For example, a specific serotonin 1A (5-HT(1A)) molecular imaging probe was used with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research indicates the potential for using such compounds in the development of imaging agents for neurodegenerative diseases (Kepe et al., 2006).
Antimicrobial and Antibiofilm Agents
Research on derivatives with structural similarities has shown significant antimicrobial and antibiofilm properties. A study on acylthioureas derivatives, including compounds with fluorophenyl moieties, demonstrated potent antipathogenic activity against bacterial strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the possibility of using such compounds in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Histone Deacetylase Inhibitors for Cancer Therapy
Compounds with benzamide structures have been explored as histone deacetylase (HDAC) inhibitors, showing promise in blocking cancer cell proliferation and inducing apoptosis. One such compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, exhibited selective inhibition of HDACs and significant antitumor activity in vivo, highlighting the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).
Antiviral Drug Discovery
In the broader scope of antiviral research, fluorine-containing compounds have been identified as potential anti-HIV-1 and CDK2 inhibitors. This includes the synthesis and evaluation of fluorine substituted 1,2,4-triazinones, demonstrating the role of fluorine atoms in enhancing antiviral activity. Such research underscores the importance of fluorine-containing compounds in developing new antiviral therapies (Makki et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-12-6-11-17(22-21-12)24-14-9-7-13(8-10-14)18(23)20-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWCTADQRLZKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)




![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)
![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)
![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)
![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)